

PPQ-102 Structure-Activity Relationship: A Technical Guide

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Compound of Interest		
Compound Name:	PPQ-102	
Cat. No.:	B7885477	Get Quote

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **PPQ-102**, a potent, nanomolar inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. **PPQ-102**, with the chemical name 7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido-[4',5'-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione, has emerged from the screening of a large compound library and subsequent analog testing.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the quantitative SAR data, experimental protocols for key assays, and visual representations of its mechanism of action and experimental evaluation.

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-regulated chloride channel crucial for ion and fluid transport across epithelial surfaces.[1] Its dysfunction is the cause of cystic fibrosis and its over-activation is implicated in secretory diarrheas and the progression of polycystic kidney disease (PKD).[1][2] **PPQ-102** was identified as a promising therapeutic lead due to its high potency, with an IC50 of approximately 90 nM for CFTR inhibition. A key feature of the pyrimido-pyrrolo-quinoxalinedione (PPQ) class of inhibitors is that they are uncharged at physiological pH, making their inhibitory action independent of membrane potential.

Structure-Activity Relationship (SAR) of PPQ Analogs



The exploration of the SAR of the PPQ scaffold was conducted by screening 347 commercially available analogs. The key structural determinants for potent CFTR inhibition are summarized below.

Core Scaffold and Key Substitutions

The core structure of **PPQ-102** is a pyrimido-pyrrolo-quinoxalinedione. The SAR studies revealed that specific substitutions at key positions on this scaffold are critical for inhibitory activity. The most potent analogs, including **PPQ-102**, feature a 5-methyl furanyl moiety. Analogs containing phenyl groups at the same position were found to be slightly less potent. A phenyl ring at the 2-position of the pyrrole was a common feature among all active analogs.

Furthermore, methyl substitutions on the phenyl ring were shown to enhance the inhibitory potency of the compounds. A critical finding was that the stereochemistry of the molecule is crucial for its activity; aromatization of **PPQ-102** to a planar structure, thereby removing the stereocenter, resulted in a complete loss of CFTR inhibition.

Quantitative SAR Data

The following table summarizes the CFTR inhibition data for **PPQ-102** and selected analogs. The apparent IC50 values were determined using a fluorescence-based iodide influx assay and are considered semi-quantitative but are valuable for comparative analysis.

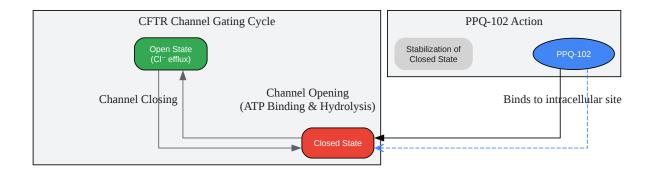


Compound	R Group	Apparent IC50 (μM)	% Inhibition at 25 μΜ
PPQ-101	5-methyl furanyl	~1	>50%
PPQ-102	5-methyl furanyl	~0.09	>50%
PPQ-103	5-methyl furanyl	~5	>50%
PPQ-201	Phenyl	~5	>50%
PPQ-202	Phenyl	~5	>50%
PPQ-203	Phenyl	~10	>50%
PPQ-209	Phenyl	~10	>50%
PPQ-210	Phenyl	~10	>50%
PPQ-213	Phenyl	~5	>50%
PPQ-215	Phenyl	~5	>50%
PPQ-102b	(Aromatized PPQ- 102)	Inactive	<50%

Mechanism of Action

Electrophysiological studies have elucidated the mechanism by which **PPQ-102** inhibits CFTR. Patch-clamp analysis revealed that **PPQ-102** does not alter the unitary conductance of the CFTR channel but significantly reduces the channel's open probability (Po). This is achieved by stabilizing the closed state of the channel, as evidenced by a marked increase in the mean channel closed time without a significant change in the mean channel open time. The inhibition is voltage-independent, consistent with the uncharged nature of the molecule.





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Mechanism of **PPQ-102** inhibition of the CFTR channel.

Experimental Protocols

The identification and characterization of **PPQ-102** involved a series of key experiments, from high-throughput screening to detailed electrophysiological analysis and in vivo modeling.

High-Throughput Screening: Fluorescence-Based Iodide Influx Assay

The initial screening of the compound library was performed using a fluorescence-based iodide influx assay in Fischer rat thyroid (FRT) cells co-expressing human CFTR and a halidesensitive yellow fluorescent protein (YFP-H148Q).

- Cell Culture: FRT cells stably expressing human wild-type CFTR and YFP-H148Q were plated in 96-well microplates.
- Compound Addition: Compounds from the library were added to the cells.
- CFTR Activation: CFTR was activated using a cocktail of 10 μM forskolin and 100 μM 3isobutyl-1-methylxanthine (IBMX).



- Iodide Influx: The extracellular solution was rapidly exchanged for an iodide-containing solution.
- Fluorescence Quenching: The influx of iodide through open CFTR channels quenches the YFP fluorescence. The rate of fluorescence decay was measured using a plate reader.
- Data Analysis: The rate of fluorescence quenching is proportional to CFTR-mediated iodide influx. Inhibition was calculated by comparing the quenching rate in the presence of a test compound to that of a vehicle control.

Electrophysiological Analysis: Short-Circuit Current Measurements

Quantitative assessment of CFTR inhibition and determination of IC50 values were performed by measuring short-circuit current (Isc) in polarized epithelial cell monolayers.

- Cell Culture: Human colonic adenocarcinoma (T84) cells or CFTR-expressing FRT cells were grown on permeable filter supports to form confluent, polarized monolayers.
- Ussing Chamber Setup: The filter supports were mounted in Ussing chambers, and the basolateral membrane was permeabilized with amphotericin B to isolate the apical CFTRmediated chloride current.
- CFTR Activation: CFTR was maximally activated with forskolin (10 μM) and IBMX (100 μM).
- Inhibitor Addition: PPQ-102 was added to the apical side of the monolayer at varying concentrations.
- Current Measurement: The transepithelial chloride current was measured using a voltageclamp amplifier.
- Data Analysis: The concentration-response data were fitted to a Hill equation to determine the IC50 value.

Single-Channel Analysis: Patch-Clamp Electrophysiology



The molecular mechanism of CFTR inhibition by **PPQ-102** was investigated using patch-clamp electrophysiology on CFTR-expressing FRT cells.

- Cell Preparation: FRT cells expressing CFTR were used for whole-cell and cell-attached patch-clamp recordings.
- Recording Configuration:
 - Whole-cell: The membrane patch under the pipette is ruptured to allow electrical access to the entire cell. This configuration was used to measure macroscopic CFTR currents and assess voltage-independence.
 - Cell-attached: A tight seal is formed between the pipette and the cell membrane, allowing the recording of single-channel currents without disrupting the intracellular environment.
- CFTR Activation: CFTR channels in the patch were activated by adding 10 μ M forskolin and 100 μ M IBMX to the bath solution.
- **PPQ-102** Application: **PPQ-102** was added to the bath solution.
- Data Acquisition and Analysis: Single-channel currents were recorded and analyzed to determine unitary conductance, open probability (Po), mean open time, and mean closed time.

Preclinical Efficacy in a Polycystic Kidney Disease Model

The therapeutic potential of **PPQ-102** was evaluated in a neonatal kidney organ culture model of PKD.

- Organ Culture: Embryonic kidneys from E13.5 mice were cultured in a defined medium.
- Cyst Induction: Cysts were induced by adding 100 µM 8-Br-cAMP to the culture medium.
- PPQ-102 Treatment: PPQ-102 was added to the culture medium at different concentrations
 (0.5 μM and 5 μM) either at the beginning of the culture to prevent cyst formation or after
 cysts had formed to assess its ability to reduce the size of pre-existing cysts.

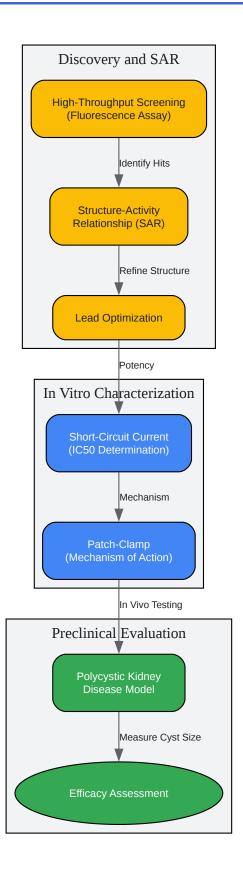






- Outcome Measurement: Cyst volume was quantified by measuring the fractional kidney area occupied by cysts using transmission light microscopy.
- Results: **PPQ-102** was found to prevent cyst expansion and reduce the size of preformed cysts in this model, demonstrating its potential as a therapeutic agent for PKD.





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Experimental workflow for the discovery and characterization of **PPQ-102**.



Conclusion

PPQ-102 is a highly potent and specific inhibitor of the CFTR chloride channel that acts through a voltage-independent mechanism to stabilize the closed state of the channel. The structure-activity relationship studies have identified key structural features necessary for its high-affinity binding and inhibitory activity. Preclinical studies have demonstrated its efficacy in a model of polycystic kidney disease, highlighting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the SAR, mechanism of action, and experimental evaluation of **PPQ-102**, serving as a valuable resource for researchers in the field of CFTR modulation and drug discovery.

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